Copper fluoroborate

Vue d'ensemble

Description

Copper fluoroborate, also known as copper(II) tetrafluoroborate, is an inorganic compound with the chemical formula Cu(BF₄)₂. It is typically encountered as a blue crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications, particularly in electroplating and organic synthesis .

Mécanisme D'action

Target of Action

Copper(II) Tetrafluoroborate, also known as Copper Fluoroborate, is an inorganic compound with the formula Cu(H2O)x(BF4)2 . The primary targets of this compound are various biochemical reactions where it acts as a Lewis acid . It is used in organic synthesis, for example, in Diels Alder reactions, cyclopropanation of alkenes with diazo reagents, and Meinwald Rearrangement reactions on Epoxides .

Mode of Action

In these reactions, the copper(II) in the compound is reduced to a copper(I) catalyst . This reduction process is crucial for the compound’s interaction with its targets, leading to significant changes in the biochemical reactions it is involved in .

Biochemical Pathways

The compound plays a role in the copper metabolism pathway. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress . Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are incorporated by Ctr1 and then delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of Copper(II) Tetrafluoroborate’s action are primarily seen in its role as a catalyst in various organic reactions . In these reactions, the compound facilitates the transformation of substrates into products, thereby influencing the overall reaction rate and product yield .

Action Environment

The action, efficacy, and stability of Copper(II) Tetrafluoroborate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration level of the environment. Additionally, the compound’s use in organic synthesis suggests that its action could also be influenced by the presence of other reactants and catalysts

Analyse Biochimique

Biochemical Properties

Copper(II) Tetrafluoroborate is used in organic synthesis, acting as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides .

Molecular Mechanism

Copper(II) Tetrafluoroborate is used as a catalyst in various organic reactions . In these reactions, it is reduced to a copper(I) catalyst, suggesting that it may exert its effects at the molecular level through redox reactions

Temporal Effects in Laboratory Settings

Copper(II) Tetrafluoroborate is a known laboratory reagent, which probably transforms in a tetrahydrate (Cu(BF4)2·4H2O) upon heating at 336 K

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper fluoroborate can be synthesized through the reaction of copper oxide with fluoroboric acid. The reaction involves dissolving copper oxide in fluoroboric acid, followed by filtration and drying to obtain the desired product . Another method involves reacting fluoroboric acid with basic copper carbonate, filtering the solution, and evaporating it to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by electrolysis. This involves using copper electrodes in a solution containing fluoroboric acid. The copper ions dissolve into the solution and form this compound complexes, which can then be isolated and purified .

Analyse Des Réactions Chimiques

Types of Reactions: Copper fluoroborate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: In organic synthesis, this compound acts as a Lewis acid and can be reduced to copper(I) in certain reactions.

Substitution Reactions: It can participate in substitution reactions where the tetrafluoroborate anion is replaced by other ligands.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include diazo compounds for cyclopropanation reactions and epoxides for Meinwald rearrangement reactions.

Substitution: Various organic ligands can be used to replace the tetrafluoroborate anion under appropriate conditions.

Major Products:

Cyclopropanation: The reaction of this compound with diazo compounds yields cyclopropane derivatives.

Meinwald Rearrangement: The reaction with epoxides produces aldehydes or ketones.

Applications De Recherche Scientifique

Copper fluoroborate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Copper(II) chloride

- Copper(II) oxide

- Copper(II) triflate

- Sodium tetrafluoroborate

- Lithium tetrafluoroborate

- Silver tetrafluoroborate

Uniqueness: Copper fluoroborate is unique due to its high solubility in water and its ability to act as a Lewis acid in various organic reactions. Unlike copper(II) chloride and copper(II) oxide, which are less soluble, this compound provides a more efficient medium for electroplating and organic synthesis . Additionally, its tetrafluoroborate anion is less nucleophilic and more stable compared to other anions, making it a preferred choice in many chemical processes .

Propriétés

IUPAC Name |

copper;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUNZEYTSRPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

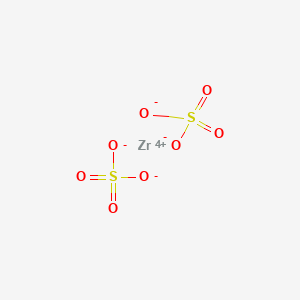

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885722 | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Aqueous solution: Dark-blue odorless liquid; [CAMEO] Hexahydrate: Blue crystals; [Strem Chemicals MSDS] | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

38465-60-0 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, copper(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Copper(II) tetrafluoroborate?

A1: The anhydrous form of Copper(II) tetrafluoroborate has the molecular formula B2CuF8 and a molecular weight of 237.15 g/mol. []

Q2: What spectroscopic data is available for Copper(II) tetrafluoroborate?

A2: Copper(II) tetrafluoroborate complexes have been characterized using various spectroscopic techniques, including: * Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, like the tetrafluoroborate anion (BF4-). Splitting of the ν3 band in the IR spectrum at low temperatures can indicate a bridging tetrafluoroborate anion. [] * UV-Vis Spectroscopy: Provides information about the electronic structure and coordination geometry of copper complexes. The electronic spectra of copper(II) tetrafluoroborate complexes are consistent with elongated rhombic octahedral stereochemistries. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study the electronic structure and dynamics of paramagnetic copper(II) complexes. EPR studies have revealed the presence of Jahn-Teller distortions in copper(II) tetrafluoroborate complexes. [, ]

Q3: Is Copper(II) tetrafluoroborate hygroscopic?

A3: Yes, copper(II) tetrafluoroborate, regardless of its hydration state, is highly hygroscopic. []

Q4: How should Copper(II) tetrafluoroborate be stored?

A4: Due to its hygroscopic nature, it must be stored under a dry nitrogen atmosphere to prevent contact with moisture. []

Q5: What are some notable catalytic applications of Copper(II) tetrafluoroborate?

A5: Copper(II) tetrafluoroborate serves as a Lewis acid catalyst in various organic reactions, including:

* **Diels-Alder Reactions:** It promotes Diels-Alder reactions, facilitating the formation of cyclic compounds. []* **Decomposition of Diazo Compounds:** It catalyzes the decomposition of diazo compounds, often used in the generation of carbenes. [, ]* **Acetylation Reactions:** It efficiently catalyzes the acetylation of various functional groups, including phenols, alcohols, thiols, and amines, using acetic anhydride. [, ]* **Formation of Aldehyde 1,1-diacetates:** It catalyzes the conversion of aldehydes to their corresponding 1,1-diacetates using acetic anhydride. []* **Oxidative Ring-Opening of Cyclopropyl Silyl Ethers:** The regioselectivity of ring-opening and product distribution in these reactions are highly solvent dependent, highlighting the influence of solvent on the reactivity of copper intermediates. []* **Meinwald Rearrangement of Epoxides:** It efficiently catalyzes the Meinwald rearrangement of epoxides to produce carbonyl compounds in a regioselective manner. []* **Ring-Opening of Epoxides with Alcohols:** It catalyzes the ring-opening of epoxides with alcohols at room temperature to generate β-alkoxy alcohols. []Q6: Can you elaborate on the mechanism of Copper(II) tetrafluoroborate in the ring-opening of siloxycyclopropanes?

A6: Copper(II) tetrafluoroborate acts as a Lewis acid, coordinating to the oxygen of the siloxy group in siloxycyclopropanes. This coordination weakens the C-O bond, facilitating ring-opening and generating a β-copper(II) ketone intermediate. This intermediate can then undergo further reactions, such as dimerization. []

Q7: What is the solubility profile of Copper(II) tetrafluoroborate?

A7: Copper(II) tetrafluoroborate exhibits solubility in polar solvents such as water, tetrahydrofuran (THF), methanol (MeOH), and ethanol (EtOH). It is insoluble in less polar solvents like diethyl ether. []

Q8: What precautions should be taken when handling Copper(II) tetrafluoroborate?

A8: Due to its hygroscopic nature, Copper(II) tetrafluoroborate should be handled in a glove bag or dry box filled with nitrogen to minimize exposure to moisture. It should also be used in a well-ventilated fume hood due to the potential release of corrosive fumes upon reaction with moisture. []

Q9: Are there any alternatives to Copper(II) tetrafluoroborate for specific applications?

A9: Yes, depending on the specific application, alternative Lewis acid catalysts or reagents may be employed. For example:

- Metal triflates, metal halides, organobismuth triflates, and phosphomolybdic acid have been explored for epoxide ring-opening reactions. [, ]

- Other copper salts, such as copper(II) acetate can be used in reactions requiring copper as a catalyst or reagent. []

Q10: What are some key historical milestones in the research of Copper(II) tetrafluoroborate?

A10: While pinpointing the exact discovery of Copper(II) tetrafluoroborate is difficult, key milestones in its research include:

- Early Studies on Coordination Complexes (mid-20th century): Initial investigations focused on synthesizing and characterizing Copper(II) tetrafluoroborate complexes with various ligands, exploring their structural and spectroscopic properties. [, , , ]

- Emergence as a Catalyst (late 20th century): Researchers recognized the potential of Copper(II) tetrafluoroborate as a Lewis acid catalyst in organic synthesis. Its use in Diels-Alder reactions, diazo decomposition, and other transformations garnered significant attention. [, ]

- Exploration of New Applications (21st century): Recent research has focused on expanding the scope of Copper(II) tetrafluoroborate's catalytic applications, including its use in acetylation reactions, formation of aldehyde derivatives, and ring-opening reactions. [, , , , ]

Q11: What are some examples of cross-disciplinary applications and synergies involving Copper(II) tetrafluoroborate?

A11:

- Coordination Chemistry and Materials Science: The unique coordination properties of Copper(II) tetrafluoroborate have been utilized in developing novel materials, such as mixed conductor nanocomposites for controllable microwave surfaces. []

- Organic Synthesis and Medicinal Chemistry: Copper(II) tetrafluoroborate-catalyzed reactions have found applications in synthesizing complex molecules with potential biological activity, including the synthesis of the antidepressant drug citalopram. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B3419528.png)